molecular formula C15H13F3O B14132325 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene

1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene

Cat. No.: B14132325
M. Wt: 266.26 g/mol
InChI Key: MECKCHJVPFUBQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene typically involves the reaction of 1,3-dimethylbenzene with 2-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Methyl-substituted benzene derivatives.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and applications.

    1,3,4-Trifluoro-5-phenoxy-2-(trifluoromethyl)benzene:

Uniqueness

1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene is unique due to the combination of the trifluoromethyl group and the phenoxy benzene ring. This structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1,3-dimethyl-5-[2-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C15H13F3O/c1-10-7-11(2)9-12(8-10)19-14-6-4-3-5-13(14)15(16,17)18/h3-9H,1-2H3

InChI Key

MECKCHJVPFUBQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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